molecular formula C19H17BrN4O2 B13965957 benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B13965957
M. Wt: 413.3 g/mol
InChI Key: YXQISJUNFLDOCV-UHFFFAOYSA-N
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Description

Benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure. The reaction conditions often include refluxing in acetic acid to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification steps typically involve recrystallization and chromatographic techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit topoisomerase IV enzyme, which is crucial for DNA replication in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazofurin
  • Encorafenib
  • Celecoxib
  • Crizotinib
  • Lonazolac

Uniqueness

Compared to other pyrazole derivatives, benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is unique due to its specific substitution pattern and the presence of a bromine atom.

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C19H17BrN4O2/c20-14-6-8-15(9-7-14)24-18(21)16-10-23(11-17(16)22-24)19(25)26-12-13-4-2-1-3-5-13/h1-9H,10-12,21H2

InChI Key

YXQISJUNFLDOCV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CN1C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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